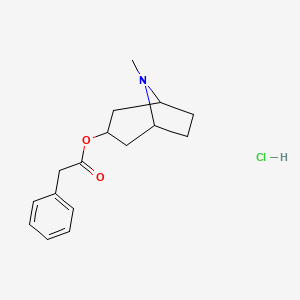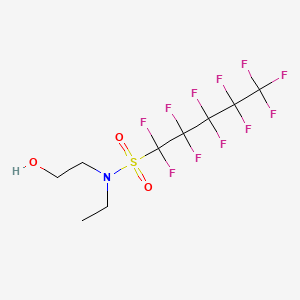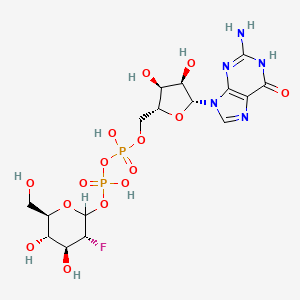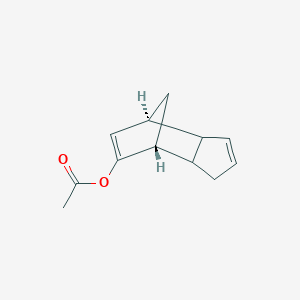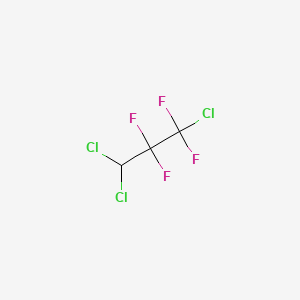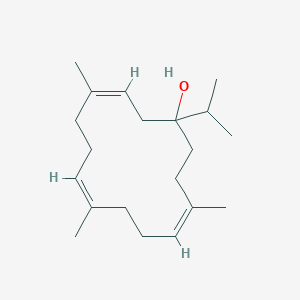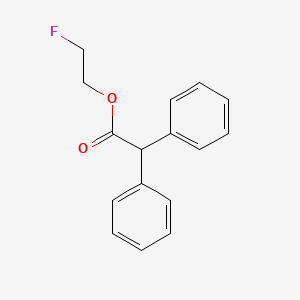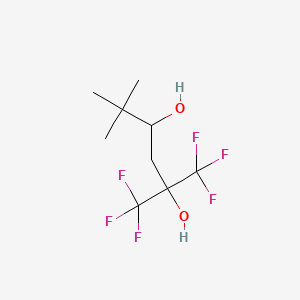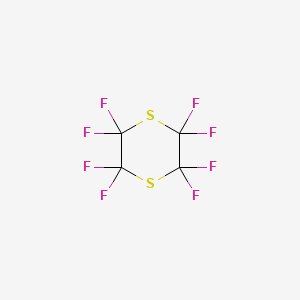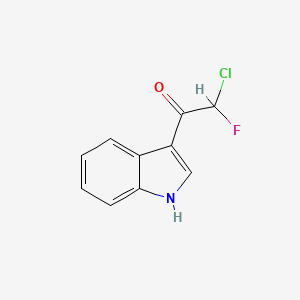
2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone is an organic compound that features a unique combination of chlorine, fluorine, and indole moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s structure includes a chloro and fluoro substituent on an ethanone backbone, which is attached to an indole ring, making it a valuable molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone typically involves the condensation of 2-chloroacetyl chloride with 1H-indole-3-carbaldehyde in the presence of a fluorinating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or reduced indole derivatives.
Applications De Recherche Scientifique
2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(1H-indol-3-yl)ethanone: Lacks the fluoro substituent, which may affect its biological activity.
2-Fluoro-1-(1H-indol-3-yl)ethanone: Lacks the chloro substituent, potentially altering its reactivity and binding properties.
1-(1H-Indol-3-yl)ethanone: Lacks both chloro and fluoro substituents, making it less reactive and potentially less biologically active.
Uniqueness
2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone is unique due to the presence of both chloro and fluoro substituents, which can enhance its reactivity and binding affinity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
58750-64-4 |
|---|---|
Formule moléculaire |
C10H7ClFNO |
Poids moléculaire |
211.62 g/mol |
Nom IUPAC |
2-chloro-2-fluoro-1-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7ClFNO/c11-10(12)9(14)7-5-13-8-4-2-1-3-6(7)8/h1-5,10,13H |
Clé InChI |
PRPZERJSAJABNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



